molecular formula C14H18ClNO4 B13487748 2-{[(Tert-butoxy)carbonyl]amino}-2-(4-chloro-2-methylphenyl)acetic acid

2-{[(Tert-butoxy)carbonyl]amino}-2-(4-chloro-2-methylphenyl)acetic acid

Cat. No.: B13487748
M. Wt: 299.75 g/mol
InChI Key: FLZXKOOIBGHNFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(Tert-butoxy)carbonyl]amino}-2-(4-chloro-2-methylphenyl)acetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-2-(4-chloro-2-methylphenyl)acetic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out at ambient temperature, and the product is purified by crystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar protection strategies but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-2-(4-chloro-2-methylphenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine, which can be further derivatized .

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}-2-(4-chloro-2-methylphenyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-2-(4-chloro-2-methylphenyl)acetic acid involves the selective protection and deprotection of the amino group. The Boc group is added to the amine under basic conditions and removed under acidic conditions, allowing for controlled functionalization of the molecule . This mechanism is crucial for the synthesis of peptides and other complex molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(Tert-butoxy)carbonyl]amino}-2-(4-chloro-2-methylphenyl)acetic acid is unique due to the presence of the 4-chloro-2-methylphenyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other Boc-protected amino acids and enhances its utility in specific synthetic applications .

Properties

Molecular Formula

C14H18ClNO4

Molecular Weight

299.75 g/mol

IUPAC Name

2-(4-chloro-2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

InChI

InChI=1S/C14H18ClNO4/c1-8-7-9(15)5-6-10(8)11(12(17)18)16-13(19)20-14(2,3)4/h5-7,11H,1-4H3,(H,16,19)(H,17,18)

InChI Key

FLZXKOOIBGHNFS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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